1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene
Description
Properties
Molecular Formula |
C9H8F4O |
|---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
1-fluoro-2,5-dimethyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F4O/c1-5-4-8(14-9(11,12)13)6(2)3-7(5)10/h3-4H,1-2H3 |
InChI Key |
QEVWYUVMRPSQBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)C)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Trifluoromethoxybenzene
The trifluoromethoxy group (-OCF3) is introduced onto the benzene ring typically via nucleophilic substitution or direct electrophilic trifluoromethoxylation.
One reliable method involves nitration of trifluoromethoxybenzene to produce nitro-substituted trifluoromethoxybenzene isomers, predominantly the para isomer (4-nitro-1-(trifluoromethoxy)benzene), which can be further reduced or transformed (Patent WO2016125185A2):
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Nitration | Concentrated H2SO4 + HNO3 in DCM | 0–35 °C | ~2 hours | ~90% (para isomer) |
| Workup | Quenching in ice water, DCM extraction, evaporation | Ambient | - | - |
This nitration is critical for subsequent functional group manipulations.
Introduction of Fluorine and Methyl Groups
Fluorination Techniques
Selective fluorination on aromatic rings bearing electron-withdrawing groups like trifluoromethoxy can be achieved using fluorinating agents such as silver(II) fluoride (AgF2), xenon difluoride (XeF2), or chlorine/potassium fluoride (Cl2/KF) methods (Journal of the American Chemical Society, 2010):
- Electron-donating substituents accelerate fluorination rates.
- Reactions typically proceed in fluorinated solvents or under mild conditions to maintain functional group integrity.
Methylation Methods
Methyl groups are commonly introduced via Friedel-Crafts alkylation or by using methylated precursors such as methyl-substituted anilines or halobenzenes.
For example, starting from 2-bromo-4-trifluoromethoxyaniline, methyl groups can be introduced through directed ortho-metalation followed by methyl electrophile quenching (Wiley-VCH Supporting Information).
Representative Synthetic Route for this compound
Stepwise Synthesis Outline
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of 4-trifluoromethoxybenzene | From trifluoromethoxybenzene nitration | ~90 | Para-nitro isomer favored |
| 2 | Reduction of nitro group to amino group | Standard hydrogenation or chemical reduction | High | Amino group enables directed substitution |
| 3 | Halogenation (e.g., bromination) at ortho position | Using NBS or bromine under controlled conditions | Moderate | Prepares for further substitution |
| 4 | Directed ortho-metalation and methylation | Using strong base (e.g., n-BuLi) and methyl iodide | Moderate | Introduces methyl groups selectively |
| 5 | Fluorination at position 2 | Using AgF2 or Cl2/KF method | Moderate | Selective fluorination achieved |
Example Experimental Conditions for Fluorination
| Parameter | Description |
|---|---|
| Fluorinating agent | Silver(II) fluoride (AgF2) |
| Solvent | 1,1,2-Trichlorotrifluoroethane |
| Reaction vessel | Fluoropolymer bottle |
| Temperature | Room temperature |
| Reaction time | 1 hour |
| Notes | Electron-donating groups accelerate reaction |
Analytical Data and Yields
While specific yields for the exact target compound are scarce, related intermediates and analogues show yields ranging from 50% to 90% depending on reaction step and purification methods (Journal of the American Chemical Society, 2010).
NMR and mass spectrometry data confirm the substitution pattern and purity:
| Analysis Technique | Observed Data (Representative) |
|---|---|
| ^1H NMR | Signals corresponding to aromatic protons and methyl groups |
| ^19F NMR | Characteristic signals for fluorine and trifluoromethoxy groups |
| Mass Spectrometry | Molecular ion peak consistent with C9H9F4O (approximate formula) |
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nitration of trifluoromethoxybenzene | H2SO4/HNO3, DCM, 0–35 °C | High para-selectivity, good yield | Requires careful temperature control |
| Directed ortho-metalation + methylation | n-BuLi, methyl iodide, low temperature | Regioselective methylation | Sensitive to moisture and air |
| Fluorination with AgF2 | AgF2, fluorinated solvent, room temperature | Mild, selective fluorination | Expensive reagent, requires special handling |
| Halogenation (bromination) | NBS or Br2 under controlled conditions | Prepares intermediate for substitution | Possible over-bromination |
The preparation of this compound is a multi-step process involving nitration, reduction, halogenation, methylation, and fluorination. The key to successful synthesis lies in controlling regioselectivity and reaction conditions. Modern fluorinating agents like silver(II) fluoride and directed ortho-metalation techniques enable efficient introduction of fluorine and methyl groups, respectively. The nitration of trifluoromethoxybenzene provides a reliable starting point with high para-selectivity.
This synthetic knowledge is supported by peer-reviewed literature and patent disclosures, ensuring a professional and authoritative foundation for further research or industrial application.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles under suitable conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the presence of the trifluoromethoxy group may influence the reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium trifluoromethoxide (NaOCF3) or potassium trifluoromethoxide (KOCF3) in polar aprotic solvents like DMSO.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound would yield nitro derivatives, while halogenation would produce halogenated derivatives.
Scientific Research Applications
1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine and trifluoromethoxy groups.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored as a potential pharmaceutical intermediate, particularly in the development of drugs with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, where the trifluoromethoxy group imparts desirable properties like hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-2-fluoro-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties. In chemical reactions, the electron-withdrawing nature of the trifluoromethoxy group can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
The compound’s unique combination of substituents distinguishes it from analogs. Below is a comparative analysis with key structural analogs:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | CAS RN | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| 1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene | Not provided | C₉H₇F₄O | -CH₃ (1,4), -F (2), -OCF₃ (5) | 228.15 | High lipophilicity, thermal stability (inferred) |
| 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | C₇H₄BrF₃O | -Br (1), -OCF₃ (4) | 241.00 | bp 153–155°C, d = 1.62 g/cm³ |
| 5-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxine | 1334147-58-8 | C₉H₆F₄O₂ | -CH₃ (5), -F (2,2,3,3), -O- (1,4) | 222.14 | Heterocyclic, high fluorine content |
Key Observations :
- Steric Effects: The 1,4-dimethyl groups introduce steric hindrance, which may slow reaction kinetics compared to monosubstituted analogs like 1-bromo-4-(trifluoromethoxy)benzene .
- Boiling Point Trends : The brominated analog (407-14-7) has a boiling point of 153–155°C, likely due to its higher molecular weight and polarizability. The target compound’s lower molecular weight (228.15 vs. 241.00 g/mol) suggests a lower boiling point, though experimental validation is needed.
Biological Activity
1,4-Dimethyl-2-fluoro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of fluorine and trifluoromethoxy groups can significantly influence the pharmacokinetics and pharmacodynamics of compounds, making them valuable in drug development.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Fluorine atoms : These enhance lipophilicity and metabolic stability.
- Trifluoromethoxy group : This moiety can improve the compound's interaction with biological targets due to its electronegative nature.
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar compounds with trifluoromethoxy groups can inhibit the growth of various bacterial strains. The mechanism typically involves disruption of cell membrane integrity or interference with metabolic pathways.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro assays demonstrated that this compound exhibits significant inhibition of proliferation in several cancer models, including:
- L1210 mouse leukemia cells : The compound displayed potent growth inhibition with IC50 values in the nanomolar range .
- Breast cancer cell lines : Preliminary data suggest activity against breast cancer, although further studies are necessary to elucidate the specific mechanisms involved.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. SAR studies indicate that:
- The position of fluorine and trifluoromethoxy groups on the benzene ring is crucial for enhancing activity.
- Modifications to the methyl groups can lead to variations in potency; for example, changing the position or number of methyl substituents alters lipophilicity and receptor binding affinity.
Case Studies
- Antitubercular Activity : Similar compounds have shown promise against Mycobacterium tuberculosis. A study on biphenyl analogues indicated that modifications including fluorination can enhance efficacy against both replicating and non-replicating forms of the bacteria .
- Anticancer Efficacy : In a study involving several fluorinated benzene derivatives, this compound was noted for its significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .
Data Table
| Compound | Target Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | L1210 Mouse Leukemia | <100 | Inhibition of nucleotide synthesis |
| Similar Fluorinated Compounds | M. tuberculosis | <50 | Disruption of cell wall synthesis |
| Other Trifluoromethoxy Derivatives | Breast Cancer Cells | <200 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
